molecular formula C20H18O5 B14958199 methyl [7-(benzyloxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate

methyl [7-(benzyloxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate

Cat. No.: B14958199
M. Wt: 338.4 g/mol
InChI Key: XZQLYAUJJZTWLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl [7-(benzyloxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate is an organic compound belonging to the class of chromen-2-one derivatives This compound is characterized by its chromen-2-one core structure, which is substituted with a benzyloxy group at the 7-position, a methyl group at the 4-position, and an acetate group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [7-(benzyloxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate typically involves the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through a Pechmann condensation reaction, where a phenol reacts with a β-keto ester in the presence of an acid catalyst.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a suitable benzyl halide reacts with the hydroxyl group at the 7-position of the chromen-2-one core.

    Acetylation: The acetate group can be introduced through an esterification reaction, where the hydroxyl group at the 3-position of the chromen-2-one core reacts with acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

Methyl [7-(benzyloxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.

    Substitution: The benzyloxy group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohols or other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl [7-(benzyloxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used to study the biochemical and physiological effects of chromen-2-one derivatives on living organisms.

    Industry: The compound can be used in the synthesis of specialty chemicals, including fragrances and dyes.

Mechanism of Action

The mechanism of action of methyl [7-(benzyloxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The chromen-2-one core structure is known to interact with various biological pathways, potentially inhibiting or activating specific enzymes. The benzyloxy and acetate groups may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Methyl [7-(benzyloxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate can be compared with other chromen-2-one derivatives, such as:

    Methyl 2-(4-(benzyloxy)phenyl)acetate: Similar structure but lacks the chromen-2-one core.

    7-Hydroxy-4-methylcoumarin: Similar core structure but lacks the benzyloxy and acetate groups.

    4-Methylumbelliferone: Similar core structure but lacks the benzyloxy group.

The uniqueness of this compound lies in its specific substitution pattern, which may confer unique biological and chemical properties.

Properties

Molecular Formula

C20H18O5

Molecular Weight

338.4 g/mol

IUPAC Name

methyl 2-(4-methyl-2-oxo-7-phenylmethoxychromen-3-yl)acetate

InChI

InChI=1S/C20H18O5/c1-13-16-9-8-15(24-12-14-6-4-3-5-7-14)10-18(16)25-20(22)17(13)11-19(21)23-2/h3-10H,11-12H2,1-2H3

InChI Key

XZQLYAUJJZTWLB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC=CC=C3)CC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.